molecular formula C15H22N2O B1247788 Milnacipran CAS No. 92623-85-3

Milnacipran

Cat. No.: B1247788
CAS No.: 92623-85-3
M. Wt: 246.35 g/mol
InChI Key: GJJFMKBJSRMPLA-HIFRSBDPSA-N
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Description

Milnacipran, known by the brand name Savella, is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI) . Its mechanism of action, characterized by a preferential inhibition of norepinephrine reuptake over serotonin (with an approximately 3:1 ratio in vitro), makes it a valuable compound for neuroscientific and pharmacological research . This dual activity is central to its investigation in models of chronic pain conditions, most notably fibromyalgia, for which it is an FDA-approved therapeutic agent . Research into this compound extends to its potential application in major depressive disorder, providing a tool for studying the roles of monoaminergic systems in mood regulation . From a chemical perspective, this compound hydrochloride (CAS 101152-94-7) has a molecular formula of C15H22N2O•HCl . It is typically supplied as a powder, crystal, or granule for research and development purposes . Pharmacokinetic studies show the compound is well-absorbed, has low protein binding (approximately 13%), and is primarily excreted unchanged in urine, with an elimination half-life of 6-8 hours . The global market for this compound reflects its significant research and clinical importance, driven by ongoing studies into its applications and mechanisms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048287, DTXSID601025164
Record name Milnacipran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dextromilnacipran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.23e+00 g/L
Record name Milnacipran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

96847-55-1, 92623-85-3
Record name Dextromilnacipran
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Milnacipran
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milnacipran [INN:BAN]
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Record name Dextromilnacipran
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Record name Milnacipran
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Record name Dextromilnacipran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROMILNACIPRAN
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Record name MILNACIPRAN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Milnacipran
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URL http://www.hmdb.ca/metabolites/HMDB0015602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Nucleophilic Attack on Bicyclic Lactone Intermediates

The foundational synthesis of milnacipran relies on the ring-opening of 1-phenyl-2-oxo-3-oxa-bicyclo[3.1.0]hexane lactone (Compound 1). As detailed in US7309799B2, this lactone undergoes nucleophilic attack at either the 1- or 2-position, dictated by the reaction conditions. For instance, anionic nucleophiles such as amines or halides preferentially attack the 2-position, generating carboxylate intermediates (Compound 2). The choice of nucleophile directly influences the subsequent functionalization:

  • Ammonia or phthalimide yields primary amine precursors (R = NH₂ or phthalimido).

  • Halides (e.g., iodide) produce alkyl halides, which are further functionalized via Mitsunobu or Gabriel reactions.

A critical advancement in this approach, demonstrated in US20180273468A1, involves the use of aluminum trichloride (AlCl₃) as a Lewis acid to catalyze the reaction between diethylamine and the lactone. This method achieves a 92% conversion rate at 25°C within 2 hours, significantly reducing side products.

Intermediate Functionalization via Mitsunobu Reaction

Following lactone ring-opening, the hydroxylmethyl intermediate (Compound D) is converted to the phthalimido derivative (Compound C) using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). This Mitsunobu reaction proceeds at −15°C to 5°C, yielding 85–90% of the protected amine. Subsequent hydrazinolysis removes the phthalimide group, furnishing the primary amine required for this compound’s structure.

Reductive Amination of Aldehyde Intermediates

Streamlined Synthesis via Water-Soluble Reagents

An alternative route, reported by Reddy et al., employs reductive amination of aldehyde intermediates to bypass multi-step protection-deprotection sequences. The aldehyde (derived from cyclopropane carboxylate oxidation) reacts with aqueous ammonium hydroxide in the presence of sodium cyanoborohydride (NaBH₃CN). This one-pot method achieves an 88% yield of the primary amine, with minimal by-products such as secondary amines (<5%).

Key advantages :

  • Elimination of phthalimide protection steps.

  • Compatibility with green chemistry principles (water as a solvent).

  • Scalability for industrial production.

Stereochemical Control and Isomer Synthesis

Cis vs. Trans Isomer Separation

This compound’s pharmacological activity depends on the (1S,2R) cis configuration. However, synthetic routes often produce trans isomers as by-products. CN100408551C addresses this by optimizing reaction conditions to minimize trans isomer formation. For example, using (−)-sparteine as a chiral auxiliary during lactone ring-opening enhances enantiomeric excess (ee) to 98% for the cis product.

Resolution Techniques

Chromatographic separation on chiral columns (e.g., Chiralpak AD-H) resolves cis-trans mixtures, achieving >99% purity for the desired isomer. Additionally, recrystallization from ethanol/water mixtures preferentially isolates the cis isomer due to differential solubility.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Reagents Stereochemical Control
Lactone Ring-Opening5–670–85AlCl₃, PPh₃, DIADModerate (85–90% ee)
Reductive Amination388NaBH₃CN, NH₄OHHigh (95% ee)
Chiral Resolution465(−)-SparteineExcellent (98% ee)

The reductive amination route offers the highest efficiency, while chiral resolution ensures superior stereochemical purity. Industrial processes often combine these methods: initial synthesis via reductive amination followed by chiral chromatography to meet pharmaceutical standards.

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Toluene vs. 2-Methyltetrahydrofuran : The latter reduces reaction times by 30% due to improved solubility of intermediates.

  • Low-Temperature Reactions : Maintaining temperatures below 15°C during lactone ring-opening suppresses racemization, preserving enantiomeric integrity.

By-Product Management

Unwanted trans isomers and over-alkylated amines are mitigated via:

  • Stepwise Addition : Gradual introduction of DIAD in Mitsunobu reactions minimizes phosphine oxide by-products.

  • Acid-Base Extraction : Partitioning between aqueous HCl and ethyl acetate removes unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Milnacipran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted this compound analogs .

Scientific Research Applications

Clinical Applications

1. Fibromyalgia Management

Milnacipran is primarily approved for the management of fibromyalgia, a chronic pain condition characterized by widespread musculoskeletal pain, fatigue, and cognitive disturbances. The U.S. FDA approved this compound in January 2009 after several pivotal clinical trials demonstrated its efficacy:

  • Phase 2 Trials : Initial studies showed significant improvements in pain and other symptoms associated with fibromyalgia. A notable trial involved 125 patients who received either this compound or placebo over 12 weeks, revealing that this compound significantly alleviated pain and improved physical function .
  • Phase 3 Trials : Two pivotal Phase 3 trials enrolled over 2,000 patients, with results indicating that patients treated with this compound experienced substantial improvements in pain (≥30% reduction) and overall functioning compared to placebo groups. The composite responder rates indicated that a significantly higher percentage of patients receiving this compound met criteria for improvement in pain and global status .

Pharmacological Properties

This compound's unique pharmacokinetic profile contributes to its therapeutic effectiveness:

  • Norepinephrine vs. Serotonin Reuptake : this compound preferentially inhibits norepinephrine reuptake more than serotonin (approximately 3:1 ratio), which may enhance its analgesic effects in pain-related conditions . This mechanism is particularly relevant as norepinephrine is implicated in modulating pain pathways in the central nervous system.
  • Low Drug Interaction Potential : this compound exhibits minimal hepatic metabolism and low protein binding, reducing the likelihood of significant drug-drug interactions, which is critical for patients often on multiple medications .

Emerging Research Applications

Recent studies have explored additional applications of this compound beyond fibromyalgia:

1. Cognitive Dysfunction

Research indicates that this compound may improve cognitive dysfunction in various populations:

  • Post-Stroke Patients : An open-label controlled study demonstrated that this compound improved cognitive function and mood in post-stroke patients compared to controls .
  • Older Adults : this compound has shown potential benefits in ameliorating cognitive impairment in healthy elderly individuals and those recovering from traumatic brain injury .

2. Major Depressive Disorder

This compound is also investigated for its efficacy in treating major depressive disorder (MDD). Its dual action on norepinephrine and serotonin reuptake supports its use in alleviating depressive symptoms associated with low energy and motivation .

Case Study 1: Fibromyalgia Treatment

A clinical trial involving 888 fibromyalgia patients assessed the effectiveness of this compound over a 27-week period. Results indicated that both 100 mg/day and 200 mg/day doses led to significant improvements in pain scores (45.4% vs. 27.2% for placebo) at the 15-week mark, demonstrating sustained efficacy throughout the study duration .

Case Study 2: Cognitive Improvement Post-Stroke

In a controlled study involving post-stroke patients, those treated with this compound showed marked improvements in cognitive assessments compared to the control group, suggesting its potential role as a cognitive enhancer in neurological recovery settings .

Mechanism of Action

Milnacipran exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and fibromyalgia . The molecular targets of this compound include the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, this compound prevents the reabsorption of these neurotransmitters into the presynaptic neuron, leading to increased availability in the synaptic cleft .

Comparison with Similar Compounds

Pharmacokinetics and Pharmacodynamics

  • Bioavailability : ~90% (oral), with rapid absorption (peak plasma concentration in 2–4 hours) and minimal food interaction .
  • Metabolism: Limited hepatic involvement (≤20% oxidation, ≤30% glucuronidation); ~50% excreted unchanged in urine. Dose adjustment is required for severe renal impairment (CrCl 5–29 mL/min) .
  • Half-life : 6–10 hours in humans, achieving steady state in 36–48 hours .
  • Unique Mechanism : Preclinical studies demonstrate NMDA receptor antagonism in the spinal cord, contributing to analgesia in chronic pain models .

Clinical Indications

  • Fibromyalgia : Reduces pain, fatigue, and improves physical function (NNT = 6–10 for ≥30% pain reduction) .
  • MDD : Comparable efficacy to tricyclic antidepressants (TCAs) and superior to some SSRIs in meta-analyses .

Comparative Analysis with Similar Compounds

Tricyclic Antidepressants (TCAs)

Parameter Milnacipran TCAs (e.g., Amitriptyline)
Efficacy in MDD Similar to TCAs Effective but lower tolerability
Mechanism SNRI; NMDA antagonism Broad receptor affinity (e.g., anticholinergic, histaminergic)
Tolerability Fewer anticholinergic effects, lower dropout rates due to adverse events Higher risk of dry mouth, sedation, weight gain
Cognitive Effects No significant impairment Impairs psychomotor function

Selective Serotonin Reuptake Inhibitors (SSRIs)

Parameter This compound SSRIs (e.g., Fluoxetine)
Efficacy in MDD Superior in severe depression Moderate efficacy in mild cases
Mechanism Dual 5-HT/NE reuptake Selective 5-HT reuptake inhibition
Adverse Events Higher nausea, hypertension More sexual dysfunction, insomnia

Other SNRIs (Venlafaxine, Duloxetine)

Parameter This compound Venlafaxine/Duloxetine
NE:5-HT Ratio 1:1 Venlafaxine: 30:1; Duloxetine: 10:1
Fibromyalgia Efficacy Significant pain reduction Approved for fibromyalgia (Duloxetine)
Cardiovascular Effects Increased heart rate (7–8 bpm) Venlafaxine: Higher hypertension risk

NMDA Receptor Antagonists (e.g., Ketamine)

Parameter This compound Ketamine
Mechanism Spinal NMDA antagonism Systemic NMDA blockade
Psychotomimetic Effects None reported Common (hallucinations, dissociation)
Antidepressant Action Requires weeks for effect Rapid-onset (hours)

Research Findings and Clinical Implications

Efficacy in MDD

  • Meta-Analysis : this compound demonstrated response rates comparable to TCAs (e.g., imipramine) and superior to SSRIs in severely depressed patients (68.9% vs. 46.2% with fluvoxamine) .
  • Tolerability : Lower dropout rates than TCAs (OR = 0.55) due to fewer anticholinergic effects .

Fibromyalgia and Chronic Pain

  • Clinical Trials : 200 mg/day this compound improved pain (≥30% reduction in 40% vs. 30% on placebo) and physical function over 12 months .
  • NMDA Modulation : Unique spinal inhibition of NMDA-mediated hyperalgesia, absent in SSRIs (e.g., citalopram) and TCAs (e.g., desipramine) .

Biological Activity

Milnacipran is a dual norepinephrine and serotonin reuptake inhibitor (SNRI) primarily used in the treatment of fibromyalgia. Its unique pharmacological profile and biological activity have been extensively studied, revealing insights into its mechanisms of action, efficacy, and safety.

This compound exhibits a preferential inhibition of norepinephrine reuptake over serotonin reuptake, with a reported three-fold greater efficacy for norepinephrine. This characteristic distinguishes it from other SNRIs, which often do not show such a pronounced difference in reuptake inhibition between these neurotransmitters .

Key Mechanisms:

  • Norepinephrine Reuptake Inhibition: this compound significantly inhibits norepinephrine transporters, leading to increased levels of norepinephrine in the synaptic cleft.
  • Serotonin Reuptake Inhibition: While this compound does inhibit serotonin reuptake, its effect is less potent compared to norepinephrine .
  • Effect on Receptors: Studies have shown that prolonged exposure to this compound leads to downregulation of 5HT2A receptors and modulation of 5HT1A receptor activity, which may contribute to its therapeutic effects .

Pharmacokinetics

Research indicates that this compound has a high bioavailability (approximately 92.5%) when administered intraperitoneally in animal models. Peak plasma concentrations occur shortly after administration, while brain concentrations peak later, suggesting effective central nervous system penetration .

Efficacy in Clinical Trials

This compound's efficacy has been demonstrated in multiple clinical trials focusing on fibromyalgia treatment. A pivotal study involved 1196 patients randomized to receive either this compound (100 mg/d or 200 mg/d) or placebo over 15 weeks. Results indicated:

  • Pain Reduction: Statistically significant improvements in pain scores were observed, with 30% reductions noted in the visual analog scale (VAS) for pain among this compound users compared to placebo .
  • Composite Response Rates: Higher rates of composite responders (those showing significant improvement across pain, global status, and physical function) were recorded for both dosages of this compound compared to placebo .

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects. Commonly reported side effects include:

  • Nausea (34.3% at 100 mg/d; 37.6% at 200 mg/d)
  • Headache (18%)
  • Constipation (14.3% at 100 mg/d; 17.9% at 200 mg/d) .

These side effects have led to discontinuation rates of approximately 19.5% and 23.7% for the respective doses, compared to 9.5% for placebo recipients .

Case Studies and Long-term Efficacy

Long-term studies have assessed the durability of this compound's therapeutic effects. A withdrawal study showed that patients who had previously achieved significant pain relief experienced a notable worsening of symptoms upon discontinuation of treatment, underscoring the drug's effectiveness over extended periods .

Summary of Findings:

  • Sustained pain relief was maintained over a year in patients continuing treatment.
  • Patients initially on placebo who switched to this compound also reported improvements, indicating its potential benefits regardless of prior treatment history .

Q & A

Basic Research Questions

Q. How should researchers design a clinical trial to evaluate Milnacipran’s efficacy in fibromyalgia?

  • Methodological Answer : Utilize a randomized controlled trial (RCT) with double-blind protocols to minimize bias. Include a control group (placebo or active comparator) and standardized outcome measures such as the American College of Rheumatology (ACR) criteria for pain and tender point assessment . Ensure sample size calculations account for heterogeneity in fibromyalgia populations. Dose-ranging studies (e.g., 50 mg/d, 100 mg/d, 200 mg/d) should be incorporated to identify therapeutic thresholds, referencing pooled data methodologies for cross-study comparisons .

Q. What validated outcome measures are recommended for this compound trials in chronic pain disorders?

  • Methodological Answer : Prioritize composite endpoints combining pain intensity scales (e.g., Visual Analog Scale), functional impairment metrics (e.g., Fibromyalgia Impact Questionnaire), and patient-reported quality-of-life indices. Adhere to ACR guidelines for tender point quantification to ensure consistency with prior literature . Secondary endpoints may include sleep quality and fatigue severity, validated through tools like the Pittsburgh Sleep Quality Index.

Q. How can researchers address variability in this compound’s pharmacokinetics across patient subgroups?

  • Methodological Answer : Stratify participants by covariates such as age, renal/hepatic function, and genetic polymorphisms (e.g., CYP450 enzyme activity). Use population pharmacokinetic (PopPK) modeling to analyze concentration-time data and identify covariates influencing drug exposure. Validate models via bootstrapping or external datasets to ensure generalizability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across fibromyalgia studies be resolved?

  • Methodological Answer : Conduct a meta-analysis of RCTs, adjusting for heterogeneity via subgroup analyses (e.g., baseline pain severity, comorbidities). Apply data-mining techniques, such as machine learning, to identify baseline variables (e.g., inflammatory biomarkers, psychological profiles) predictive of treatment response. Reference studies using KEM® (Knowledge Extraction and Management) to uncover latent patterns in efficacy data .

Q. What experimental designs are optimal for assessing this compound’s long-term safety in comorbid populations (e.g., fibromyalgia with depression)?

  • Methodological Answer : Implement longitudinal observational cohorts with extended follow-up periods (>12 months). Use propensity score matching to control for confounding variables. Leverage real-world data (RWD) from electronic health records to detect rare adverse events, applying disproportionality analysis (e.g., Bayesian confidence propagation neural networks) to signal detection .

Q. How can predictive modeling improve patient stratification for this compound therapy?

  • Methodological Answer : Develop decision trees or logistic regression models incorporating baseline variables (e.g., pain duration, serotonin/norepinephrine ratios) to predict responders. Validate models using receiver operating characteristic (ROC) curves and calibration plots. Reference data-mining frameworks that link clinical outcomes to genetic or proteomic markers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.